Product packaging for 1-Naphthalenol, 4-nitroso-(Cat. No.:CAS No. 605-60-7)

1-Naphthalenol, 4-nitroso-

Cat. No.: B3054458
CAS No.: 605-60-7
M. Wt: 173.17 g/mol
InChI Key: ZVNOVIBCAIDQOE-UHFFFAOYSA-N
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Description

1-Naphthalenol, 4-nitroso- is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Naphthalenol, 4-nitroso- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Naphthalenol, 4-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenol, 4-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B3054458 1-Naphthalenol, 4-nitroso- CAS No. 605-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrosonaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2/c12-10-6-5-9(11-13)7-3-1-2-4-8(7)10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZVNOVIBCAIDQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209237, DTXSID70876193
Record name 1-Naphthol, 4-nitroso-
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Record name N-OH-1,4-NAPHTHOQUINONEMONIMINE
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Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-60-7, 4965-30-4
Record name 4-Nitroso-1-naphthalenol
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Record name 1-Naphthol, 4-nitroso-
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Record name 1, monooxime
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Record name 1-Naphthalenol, 4-nitroso-
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Record name 1-Naphthol, 4-nitroso-
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Record name N-OH-1,4-NAPHTHOQUINONEMONIMINE
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Nomenclature and Structural Framework

Systematic Nomenclature and Common Synonyms for 1-Naphthalenol, 4-nitroso-

The systematic name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 4-nitrosonaphthalen-1-ol. nih.gov This name precisely describes the molecular structure, indicating a naphthalene (B1677914) ring with a nitroso group at the fourth carbon position and a hydroxyl group at the first.

In addition to its systematic name, the compound is known by several synonyms. These include 4-Nitroso-1-naphthol and 1-Nitroso-4-naphthalenol. nih.govaxsyn.com The CAS Registry Number for 1-Naphthalenol, 4-nitroso- is 605-60-7. nih.govaxsyn.comchemindex.com

Below is a data table summarizing the nomenclature and key identifiers for this compound:

Identifier TypeValue
Systematic IUPAC Name 4-nitrosonaphthalen-1-ol nih.gov
Common Synonyms 4-Nitroso-1-naphthol, 1-Nitroso-4-naphthalenol nih.govaxsyn.com
CAS Registry Number 605-60-7 nih.govaxsyn.comchemindex.com
Molecular Formula C10H7NO2 nih.govontosight.ai

Positional Isomerism within the Nitrosonaphthol Chemical Class

Positional isomers are molecules that share the same molecular formula but differ in the position of their functional groups on the carbon skeleton. ausetute.com.au In the case of nitrosonaphthols, isomerism arises from the different possible arrangements of the nitroso and hydroxyl groups on the naphthalene ring.

For the molecular formula C10H7NO2, several positional isomers exist. nist.gov For instance, 1-Nitroso-2-naphthol (B91326) is an isomer where the nitroso group is at the first position and the hydroxyl group is at the second. wikipedia.orgnist.gov Another example is 2-Nitroso-1-naphthol (B92032), with the nitroso group at the second position and the hydroxyl group at the first. nist.gov The specific placement of these functional groups significantly influences the chemical and physical properties of each isomer. researchgate.netresearchgate.net

A comparison of 1-Naphthalenol, 4-nitroso- with some of its isomers is provided in the table below:

Compound NamePosition of -OH GroupPosition of -NO Group
1-Naphthalenol, 4-nitroso- 14
1-Nitroso-2-naphthol 21
2-Nitroso-1-naphthol 12

Aromaticity and Naphthalene Core Influence on Reactivity

Naphthalene, the core of 1-Naphthalenol, 4-nitroso-, is a bicyclic aromatic hydrocarbon. msu.edu Its aromaticity, stemming from the delocalized pi-electron system across its two fused benzene (B151609) rings, imparts considerable stability. ijrpr.com However, the resonance energy of naphthalene is less than twice that of a single benzene ring, making it more reactive than benzene. msu.edumsu.edu

The reactivity of the naphthalene core is not uniform across all carbon positions. Electrophilic substitution reactions, a common reaction type for aromatic compounds, tend to occur more readily at the alpha-position (carbons 1, 4, 5, and 8) than at the beta-position (carbons 2, 3, 6, and 7). libretexts.org This preference is due to the greater stability of the carbocation intermediate formed during substitution at the alpha-position. libretexts.org

Synthetic Methodologies and Chemical Transformations

Nitrosation Strategies for the Introduction of the 4-Nitroso Moiety

The introduction of a nitroso group at the 4-position of 1-naphthol (B170400) is a key synthetic step, which can be achieved through direct nitrosation. This reaction's outcome is significantly influenced by the reaction conditions, which can lead to the formation of different regioisomers.

The direct nitrosation of 1-naphthol is a common method for synthesizing 4-nitroso-1-naphthol. This reaction typically involves treating 1-naphthol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The hydroxyl group of 1-naphthol is an activating ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho (2 and 8a, though 8a is sterically hindered and part of the aromatic system) and para (4) to itself.

Under controlled conditions, the nitrosation of 1-naphthol can selectively yield 4-nitroso-1-naphthol. However, the formation of the ortho-isomer, 2-nitroso-1-naphthol (B92032), can also occur. The ratio of these regioisomers is dependent on factors such as the solvent, temperature, and the specific nitrosating agent used. For instance, nitrosation in an aqueous acidic medium often favors the formation of the 4-nitroso isomer. This product exists in tautomeric equilibrium with the corresponding quinone monoxime.

The mechanism of nitrosation of 1-naphthol involves the electrophilic attack of a nitrosating species on the electron-rich naphthalene (B1677914) ring. The active electrophile is typically the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid.

The reaction proceeds via an electrophilic aromatic substitution pathway. The nitrosonium ion attacks the 4-position of the 1-naphthol ring, which is activated by the electron-donating hydroxyl group. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base (like water or the bisulfate ion if sulfuric acid is used) re-establishes the aromaticity of the ring and yields the final 4-nitroso-1-naphthol product. The preference for para-substitution is largely due to steric hindrance at the ortho-positions adjacent to the hydroxyl group and the bulky fused ring system.

Advanced Synthetic Routes to Naphthol-Derived Compounds Involving Nitroso Intermediates

4-Nitroso-1-naphthol serves as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and functionalized naphthols.

A notable application of 4-nitroso-1-naphthol is in the synthesis of 1,4-oxazine derivatives. A one-pot reaction involving 4-nitroso-1-naphthol, triphenylphosphine (B44618), and dialkyl acetylenedicarboxylates leads to the formation of functionalized 2H-naphtho[1,2-b]oxazines in high yields. This reaction proceeds through an initial addition of triphenylphosphine to the acetylenic ester, which then undergoes aza-Wittig reaction with the nitroso group.

Table 1: Synthesis of 2H-Naphtho[1,2-b]oxazines

EntryAcetylenic EsterProductYield (%)
1Dimethyl acetylenedicarboxylateDimethyl 2-(triphenylphosphoranylideneamino)naphtho[1,2-b]oxazine-3,4-dicarboxylate92
2Diethyl acetylenedicarboxylateDiethyl 2-(triphenylphosphoranylideneamino)naphtho[1,2-b]oxazine-3,4-dicarboxylate95
3Di-tert-butyl acetylenedicarboxylateDi-tert-butyl 2-(triphenylphosphoranylideneamino)naphtho[1,2-b]oxazine-3,4-dicarboxylate94

An efficient method for the synthesis of 4-nitroso-1-naphthol from 1-nitronaphthalene (B515781) has been developed using a copper(I) catalyst. This process involves a one-pot reaction that combines hydroxylation and nitrosation. The reaction is carried out in the presence of a copper(I) source, an organocatalyst, and tert-butyl nitrite as the nitrosating agent. This methodology provides a direct route to 4-nitroso-1-naphthol from a readily available starting material.

Table 2: Copper-Catalyzed Synthesis of 4-Nitroso-1-naphthol

SubstrateCatalyst SystemProductYield (%)
1-NitronaphthaleneCu(I)/Organocatalyst4-Nitroso-1-naphthol85

4-Nitroso-1-naphthol can undergo further functionalization through halogenation reactions. For instance, the direct iodination of 4-nitroso-1-naphthol can be achieved using iodine monochloride (ICl) or an iodine/iodic acid system. This reaction introduces an iodine atom onto the naphthalene ring, typically at the 2-position, yielding 2-iodo-4-nitroso-1-naphthol. This halogenated derivative can then be used in further cross-coupling reactions to introduce a variety of other functional groups.

Table 3: Iodination of 4-Nitroso-1-naphthol

ReagentProductYield (%)
ICl2-Iodo-4-nitroso-1-naphthol80
I₂/HIO₃2-Iodo-4-nitroso-1-naphthol75

Redox Chemistry and Derivatives

The redox behavior of 1-Naphthalenol, 4-nitroso- is a critical aspect of its chemical reactivity, giving rise to a variety of derivatives through reduction and oxidation processes. The presence of both a hydroxyl and a nitroso group on the naphthalene ring system allows for a rich and complex redox chemistry.

The nonenzymatic reduction of aryl nitroso compounds can lead to the formation of hydronitroxide radicals. While direct studies on the nonenzymatic reduction of 1-Naphthalenol, 4-nitroso- to its corresponding hydronitroxide radical are not extensively documented in the literature, analogies can be drawn from related compounds. For instance, the enzymatic reduction of the isomeric 1-nitroso-2-naphthol (B91326) by NADPH-cytochrome P450 reductase is known to produce nitroso radicals. nih.gov This suggests that the nitroso group in such naphthol systems is susceptible to one-electron reduction.

A plausible nonenzymatic pathway could involve chemical reducing agents. The choice of the reducing agent is crucial to achieve a single-electron transfer to the nitroso group without leading to over-reduction to the amine.

Potential Nonenzymatic Reducing Agents and Proposed Mechanism:

A variety of reducing agents have been employed for the reduction of related nitroaromatic compounds, which could potentially be adapted for the single-electron reduction of 1-Naphthalenol, 4-nitroso-.

Reducing AgentProposed Reaction ConditionPotential Outcome
Sodium DithioniteAqueous solution, room temperatureSingle-electron transfer to form the hydronitroxide radical anion.
Ascorbic AcidMildly acidic aqueous or alcoholic solutionGentle reduction to the hydronitroxide radical.
Thiols (e.g., GSH)Neutral pH, aqueous bufferFormation of a transient hydronitroxide radical, possibly followed by further reaction.

The proposed mechanism for the nonenzymatic reduction involves the transfer of a single electron to the nitroso group of 1-Naphthalenol, 4-nitroso-. This results in the formation of a hydronitroxide radical anion. Subsequent protonation would yield the neutral hydronitroxide radical. The stability of this radical would be influenced by the delocalization of the unpaired electron across the naphthalene ring system.

It is important to note that these proposed pathways are based on the known reactivity of similar functional groups and require experimental validation for 1-Naphthalenol, 4-nitroso-.

The conversion of the nitroso group of 1-Naphthalenol, 4-nitroso- to an imino-derivative represents a significant chemical transformation. Direct single-step reductions of nitroso groups to imines are not commonly reported. This transformation would likely proceed through a multi-step synthetic sequence, with the initial reduction of the nitroso group to an amino group being the key step.

Plausible Multi-Step Synthesis of Imino-Derivatives:

A feasible route to an imino-derivative of 1-Naphthalenol, 4-nitroso- would involve two main stages:

Reduction of the Nitroso Group to an Amine: The nitroso group can be reduced to a primary amine using various established methods for the reduction of nitrosoarenes.

Condensation to Form an Imine: The resulting 4-amino-1-naphthol (B40241) can then be condensed with an aldehyde or a ketone to form the corresponding imine (a Schiff base).

Detailed Steps and Reagents:

StepReagents and ConditionsIntermediate/Product
1. Reduction to Amine Catalytic Hydrogenation: H₂, Pd/C, Ethanol, room temperature. Chemical Reduction: SnCl₂/HCl; Fe/HCl; Na₂S₂O₄.4-Amino-1-naphthol
2. Imine Formation (Condensation) With an Aldehyde (R'CHO): Ethanol, catalytic acid (e.g., acetic acid), reflux. With a Ketone (R'R''CO): Toluene (B28343), Dean-Stark trap to remove water, catalytic acid.N-(1-hydroxynaphthalen-4-yl)methanimine derivatives

The synthesis of imines from primary amines and carbonyl compounds is a well-established and versatile reaction. masterorganicchemistry.com The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the imine. The equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus.

The specific properties of the resulting imino-derivative would depend on the nature of the R' and R'' groups introduced from the carbonyl compound. This multi-step approach offers a versatile strategy to access a wide range of imino-derivatives of the 1-Naphthalenol, 4-nitroso- scaffold.

Chemical Reactivity and Mechanistic Investigations

Tautomeric Equilibria Studies

The structure of 1-Naphthalenol, 4-nitroso- (also known as 4-nitroso-1-naphthol) is characterized by a dynamic equilibrium between two tautomeric forms: the nitroso-phenol form and the quinone-monoxime form. researchgate.netresearchgate.netstackexchange.comsciencemadness.org This phenomenon, known as nitroso-phenol/quinone-monoxime tautomerism, is a critical aspect of its chemistry. While the nitroso form contains a hydroxyl (-OH) group and a nitroso (-NO) group on the naphthalene (B1677914) ring, the quinone-monoxime tautomer features a quinonoid ring structure with an oxime (=N-OH) group. stackexchange.comontosight.ai

Spectroscopic and computational studies have been instrumental in understanding this equilibrium. Ab initio and DFT calculations, along with NMR spectroscopy, have revealed that for many nitrosonaphthols, the quinone-monoxime form is the more stable tautomer in both the solid state and in solution. researchgate.netresearchgate.net For instance, in the case of 2-nitroso-1-naphthol (B92032), the compound exists exclusively as the oxime tautomer in the gas phase and in solution. researchgate.net The energy difference between the tautomers can be small, but the quinonoid form is generally favored. researchgate.net The doubling of signals observed in NMR spectra, previously thought to be due to the proton transfer in the tautomeric equilibrium, is now understood to be potentially caused by the geometric isomerization around the C=N bond of the oxime group. researchgate.net

Tautomeric FormKey Structural FeaturesPredominant State
Nitroso-Phenol Naphthalene ring, -OH group, -NO groupLess stable
Quinone-Monoxime Quinonoid ring, =N-OH (oxime) groupMore stable in solid and solution phases researchgate.netresearchgate.net

Several factors influence the position of the tautomeric equilibrium in nitrosonaphthols. The relative stability of the tautomers is not intrinsic but is modulated by their environment and structural features.

Solvent Polarity: The polarity of the solvent plays a significant role. An increase in solvent polarity can affect the relative stabilities of the different isomers (syn- and anti-) of the oxime form and can decrease the energy barrier for tautomerization. researchgate.netresearchgate.netresearchgate.net For the related compound 4-phenylazo-1-naphthol, the hydrazone form (analogous to the quinone-monoxime form) is favored by increasing the proportion of water in organic solvent mixtures. researchgate.net

Electronic and Resonance Effects: The preference for the quinone-monoxime form can be attributed to electronic factors. Although the nitroso-phenol form benefits from the aromaticity of the naphthalene ring, the quinonoid structure allows for a significant degree of π-electron stabilization. stackexchange.com Hückel model calculations suggest that while the aromatic structure is generally more stable, the quinonoid form captures a substantial part of the π-electron binding energy. stackexchange.com

Proton Affinity: The greater tendency for the dissociable proton to bind more strongly to the oxime nitrogen than the phenolic oxygen appears to be a key factor that counterbalances the loss of aromaticity, favoring the quinone-monoxime tautomer. stackexchange.com

Substitution: The presence of substituent groups on the naphthalene ring can also alter the tautomeric balance. For example, the introduction of a nitroso group into 1-naphthol (B170400) leads to significant changes in its structural parameters. researchgate.net

Coordination Chemistry with Metal Ions

Nitrosonaphthols, including 1-Naphthalenol, 4-nitroso-, are highly effective chelating agents for a variety of metal ions. wikipedia.orgmedcrave.comnih.gov The molecule typically acts as an anionic bidentate ligand after the deprotonation of the hydroxyl group. researchgate.netuni-muenchen.de

Coordination with a metal ion occurs through the nitrogen atom of the nitroso group and the oxygen atom of the deprotonated naphtholic group, forming a stable five-membered chelate ring. researchgate.netuni-muenchen.dewikipedia.org This N,O-chelation is the most common binding mode observed in its metal complexes. wikipedia.orguni-muenchen.de The resulting delocalized bonding within the chelate ring contributes to the deep coloration of many of these complexes. wikipedia.org In some instances, the neutral form of the ligand can also coordinate with metal centers. uni-muenchen.de

PropertyDescription
Ligand Type Anionic Bidentate researchgate.netuni-muenchen.de
Donor Atoms Nitrogen (from nitroso group), Oxygen (from naphtholate group) researchgate.netuni-muenchen.de
Chelation Mode Forms a 5-membered chelate ring with the metal ion wikipedia.org

1-Naphthalenol, 4-nitroso- and its isomers form stable complexes with a wide range of transition metals. The synthesis of these complexes is generally achieved by reacting a metal salt with the ligand in a suitable solvent. researchgate.netrsc.orgnih.gov The stability of these metal complexes is often high, as described by the Irving-Williams series for divalent metal ions. rsc.org

Cobalt (Co): Cobalt complexes of nitrosonaphthols are well-documented. medcrave.comacs.org 1-nitroso-2-naphthol (B91326), an isomer, forms a Co(II) complex, and chromatographic studies have indicated the presence of isomeric forms of the cobalt chelate. medcrave.comacs.org

Iron (Fe): Iron(II) forms deeply colored complexes with the conjugate base of 1-nitroso-2-naphthol. wikipedia.org

Copper (Cu), Nickel (Ni), Zinc (Zn): These metal ions readily form complexes with nitrosonaphthols. nih.govresearchgate.netresearchgate.net Syntheses have been reported for mixed ligand complexes involving 1-nitroso-2-naphthol and an amino acid with Cu(II), Ni(II), and Zn(II). researchgate.net

Vanadyl (VO(IV)): Vanadyl(II) complexes with related Schiff base ligands featuring O and N donor atoms have been synthesized and characterized, suggesting that 1-Naphthalenol, 4-nitroso- would also form stable complexes with the VO(IV) ion. nih.gov

The formation of these complexes is often pH-dependent, with the exchange capacity of chelating resins containing nitrosonaphthol functional groups varying as a function of pH for different metal ions like Cu(II), Fe(III), Co(II), and Ni(II). nih.gov

The stereochemistry and electronic properties of metal-nitrosonaphtholato complexes are dictated by the coordination number of the central metal ion and the d-electron configuration.

Coordination Geometry: Metal complexes of nitrosonaphthols exhibit various geometries. For first-row transition metals, four-coordinate complexes can adopt either tetrahedral or square planar geometries, while six-coordinate complexes are typically octahedral. libretexts.orguab.cat For mixed-ligand complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with 1-nitroso-2-naphthol and L-phenylalanine, an octahedral geometry has been proposed based on electronic spectra and magnetic susceptibility measurements. researchgate.net

Electronic Spectra and Magnetic Properties: The electronic spectra of these complexes provide insights into their geometry. For instance, the spectra of Ni(II) and Co(II) complexes are characteristic of their specific coordination environments (e.g., octahedral, tetrahedral, or square planar). researchgate.netnih.gov The magnetic properties, such as being paramagnetic or diamagnetic, help in determining the spin state and the geometry of the complex. nih.gov For example, a square planar Ni(II) complex is typically diamagnetic. nih.gov

Structural Details: X-ray crystallography on related complexes provides precise bond lengths and angles. In a rhenium complex with a 1-nitroso-2-naphthol ligand, the N-O distance of the coordinated nitroso group was found to be 1.246 Å, which is typical for N-bonded nitroso groups in metal complexes. uni-muenchen.de The planarity of the ligand can be slightly twisted upon coordination. uni-muenchen.de The degree of covalency in the metal-ligand bond can be estimated from spectral parameters; for a Co(II) complex, a nephelauxetic ratio (β) of less than one suggests partial covalency. researchgate.net

Metal IonTypical Coordination GeometryElectronic/Magnetic Features
Co(II) Octahedral, Tetrahedral researchgate.netnih.govParamagnetic, characteristic d-d transitions researchgate.netnih.gov
Ni(II) Octahedral, Square Planar nih.govCan be paramagnetic (octahedral) or diamagnetic (square planar) nih.gov
Cu(II) Octahedral (often distorted), Square Planar researchgate.netnih.govParamagnetic, characteristic d-d transitions nih.gov
Zn(II) Octahedral, Tetrahedral researchgate.netuab.catDiamagnetic, d¹⁰ configuration researchgate.net
Fe(II) Octahedral researchgate.netParamagnetic researchgate.net

Derivatization Reactions and Functional Group Transformations

The reactivity of 1-Naphthalenol, 4-nitroso-, which exists in tautomeric equilibrium with 1,4-naphthoquinone (B94277) monoxime, allows for a variety of derivatization reactions. These transformations are pivotal for synthesizing new molecular structures with potentially valuable properties.

Coupling Reactions with Aromatic Amines and Other Reagents

The tautomeric form of 1-Naphthalenol, 4-nitroso-, 1,4-naphthoquinone, is a key substrate for coupling reactions, particularly with amines. These reactions provide an efficient pathway to 2-amino-1,4-naphthoquinone derivatives, which are significant scaffolds in biologically active compounds. nih.govresearchgate.net

A practical, transition-metal-free method involves the amination of 1,4-naphthoquinone with a range of (hetero)aromatic and aliphatic amines. nih.gov This reaction is mediated by potassium tert-butoxide (t-BuOK) and proceeds via an oxidative coupling mechanism at room temperature, offering good yields and tolerating various functional groups. nih.govrsc.org

Alternatively, these coupling reactions can be catalyzed by metal complexes. The oxidative addition of anilines to 1,4-naphthoquinone is effectively catalyzed by copper(II) acetate. nih.gov In the presence of a catalytic amount (10 mol %) of hydrated copper(II) acetate, the reactions are cleaner, faster, and produce higher yields of N-aryl-2-amino-1,4-naphthoquinones compared to the uncatalyzed process. nih.gov The mechanism for some transformations is proposed to involve an electron transfer from the electron-rich amine to a naphthoquinonyl biradical, leading to a carbon-centered radical on the naphthoquinone and an aminyl radical cation, which then couple to form the C-N bond. researchgate.net

The reactivity of the nitroso group is not limited to amines. Studies on the isomeric compound, 1-nitroso-2-naphthol, have shown that it reacts with enamines such as 1-morpholinocyclohexene and 1-morpholinopropene to yield dihydro-oxazine derivatives. This highlights the susceptibility of the nitroso group to engage in coupling reactions with various nucleophilic reagents.

Table 1: Summary of Coupling Reactions with 1,4-Naphthoquinone (Tautomer of 1-Naphthalenol, 4-nitroso-)
Reagent TypeCatalyst/MediatorProduct TypeReference
Aromatic/Aliphatic Aminest-BuOK (potassium tert-butoxide)2-Amino-1,4-naphthoquinones nih.govrsc.org
AnilinesCopper(II) acetateN-Aryl-2-amino-1,4-naphthoquinones nih.gov
Primary/Secondary AminesBlue light (photochemical)2-Amino-1,4-naphthoquinones researchgate.net

Reactions with Carbonyl Complexes and Organometallic Species

The interaction of nitrosonaphthols with organometallic species, particularly metal carbonyls, has been a subject of detailed investigation. Research on the closely related isomer, 1-nitroso-2-naphthol, provides significant insight into these transformations. When 1-nitroso-2-naphthol reacts with halogeno complexes of rhenium carbonyl, XRe(CO)₅ (where X = Cl, Br, I), the reaction outcome is highly dependent on the solvent and temperature.

In refluxing dichloromethane (B109758) (CH₂Cl₂), the reaction yields a substitution product, cis-(CO)₄Re{C₁₀H₆ON(O)}, where the nitrosonaphthol acts as a bidentate chelate ligand, coordinating to the rhenium center through the nitrogen atom of the nitroso group and the oxygen of the naphtholato group. This process involves the elimination of HX and CO.

However, when the same reaction is conducted in refluxing toluene (B28343) at a higher temperature, a different product is formed: the fac-(CO)₃XRe{C₁₀H₆ON(H)} complex. In this case, the nitroso group is reduced to an imine function by an intermolecular redox process, with a carbonyl ligand being oxidized to CO₂, which was detected experimentally. This transformation results in the formation of a rare N,O-chelating 1,2-naphthaquinone-2-imine ligand.

Table 2: Reactivity of 1-Nitroso-2-naphthol with Rhenium Carbonyl Complexes (XRe(CO)₅)
Reaction ConditionsProduct ComplexKey Transformation
Refluxing Dichloromethane (CH₂Cl₂)cis-[Re(CO)₄{C₁₀H₆ON(O)}]Substitution with intact nitroso group
Refluxing Toluenefac-[Re(CO)₃X{C₁₀H₆ON(H)}]Reduction of nitroso group to imine

Micellar Effects on Derivatization Reactions

Micellar catalysis has emerged as a powerful tool in green chemistry, capable of dramatically accelerating reaction rates and sometimes altering selectivity. unimib.it Micelles, which are self-assembled aggregates of surfactant molecules in water, act as nanoreactors. nih.govnih.gov Their hydrophobic core can solubilize nonpolar organic reactants, leading to a high local concentration of substrates and catalysts, which in turn enhances reaction kinetics. unimib.itnih.gov

While specific studies on the micellar catalysis of 1-Naphthalenol, 4-nitroso- derivatization are not extensively documented, the principles can be inferred from related systems. For instance, the rates of aromatic nucleophilic substitution reactions on derivatives like 4-Nitro-N-alkyl-1,8-naphthalimides are strongly accelerated by cationic micelles of cetyltrimethylammonium chloride (CTAC). nih.gov The acceleration is primarily attributed to the concentration of both the hydrophobic substrate and the nucleophile at the micellar interface. nih.gov This environment can also alter the pKa of reactants, further contributing to rate enhancement. nih.gov

The orientation of the substrate within the micelle can also influence reactivity. monash.edu For derivatization reactions of 1-Naphthalenol, 4-nitroso-, it is expected that the hydrophobic naphthyl ring would partition into the micellar core, while the polar phenol (B47542) and nitroso groups would reside near the micelle-water interface. This orientation would make the reactive sites accessible to water-soluble reagents while benefiting from the high local concentration within the micellar pseudophase. unimib.it Furthermore, micelles can protect water-sensitive intermediates from hydrolysis, enabling reactions that are otherwise difficult to perform in aqueous media. nih.gov

Radical Species Generation and Reaction Pathways

The redox activity of the nitroso group is central to another major facet of its chemistry: the generation of radical species. These pathways are often initiated by one-electron transfer processes.

Formation of Hydronitroxide Radicals via Biological Reducing Agents

Aromatic nitroso compounds are known to be metabolically reduced in biological systems. This reductive metabolism often proceeds through radical intermediates. nih.gov Biological reducing agents, such as flavoenzymes (e.g., NADPH-cytochrome P450 reductase) or low-molecular-weight thiols like glutathione (B108866) (GSH), can donate a single electron to the nitroso group. nih.govnih.gov

This one-electron reduction of the nitroso group (Ar-N=O) generates a nitro radical-anion (Ar-N-O•)⁻. This species is an obligate intermediate in the reductive metabolism of many nitroaryl compounds. nih.gov In a protic environment, this radical anion can be protonated to form the corresponding neutral hydronitroxide radical (Ar-NH-O•). Hydronitroxide radicals are a class of nitroxide radicals that can participate in a variety of subsequent reactions, including further reduction to a hydroxylamine (B1172632) or disproportionation. The facile reduction of nitroxide radicals to their hydroxylamine form by agents like GSH is a known biological process. nih.gov

Electron Transfer Mechanisms in Nitroso Compound Reactions

Electron transfer (ET) is a fundamental step in many reactions involving nitroso compounds. These mechanisms can be broadly classified as inner-sphere or outer-sphere ET. libretexts.org In an outer-sphere mechanism, the electron transfers directly between the reductant and the oxidant, which retain their respective coordination shells. libretexts.org This pathway is characteristic for the single-electron reduction of many nitroaromatic compounds by flavoenzymes. nih.gov The reaction rates in these cases often correlate with the reduction potential of the nitro compound, consistent with the Marcus theory of electron transfer. nih.gov

Computational studies on electrophilic aromatic nitrosation provide deeper insight into the ET process. researchgate.net The interaction between the nitrosonium ion (NO⁺) and an aromatic ring like benzene (B151609) involves the formation of an initial complex, followed by an electron transfer event. This process can fall into the Marcus inverted region, where the rate of electron transfer decreases as the reaction becomes more exothermic. researchgate.net ESR spectroscopy has also been a valuable tool for studying electron-transfer reactions between organic donors and aromatic nitro compounds, confirming the formation of radical ion pairs. rsc.org These single-electron transfer (SET) events generate radical intermediates that initiate subsequent bond-forming or rearrangement steps, underpinning the diverse reactivity of the nitroso functional group.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within the 1-Naphthalenol, 4-nitroso- molecule.

The IR spectrum of 1-Naphthalenol, 4-nitroso- and its derivatives shows characteristic absorption bands for the nitroso (N=O) and hydroxyl (O-H) groups. The N=O stretching vibration in aromatic nitroso compounds typically appears in the range of 1511-1495 cm⁻¹. core.ac.uk In the case of 2-nitroso-1-naphthol (B92032), a related isomer, the N=O stretching vibration is observed at 1660 cm⁻¹. ajol.info Upon complexation with metal ions, this band can shift significantly, for instance, to 1270 cm⁻¹ in a silver(I) complex, indicating the involvement of the nitroso group in coordination. ajol.info

The O-H stretching frequency in phenols is typically observed as a broad band in the region of 3200-3600 cm⁻¹. In a study on dyes derived from 2-nitroso-1-naphthol, OH stretching vibration bands were found in the 3747 - 3188 cm⁻¹ range. scirp.org The absence or significant shift of the O-H stretching band upon complexation suggests the deprotonation of the hydroxyl group and its participation in bonding with the metal ion. orientjchem.org

The naphthalene (B1677914) ring system gives rise to a series of characteristic vibrations. Aromatic C-C stretching vibrations are typically observed in the 1450-1650 cm⁻¹ range, confirming the presence of the naphthalene core. Other bands related to the naphthalene structure include C-H stretching vibrations, which appear in the region of 3090 - 2831 cm⁻¹ for related dyes. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of 1-Naphthalenol, 4-nitroso-, including the assignment of protons and carbons and the analysis of its tautomeric equilibrium in solution.

The ¹H NMR spectrum of 1-Naphthalenol, 4-nitroso- provides information about the chemical environment of the protons on the naphthalene ring and the exchangeable hydroxyl proton. For the related compound 4-nitrosophenol, the hydroxyl proton signal is broad and its chemical shift is dependent on temperature and concentration. chemicalbook.com In a study of 1-nitroso-2-naphthol (B91326), the aromatic protons at positions 3 and 4 showed an AX pattern with a coupling constant (J₃,₄) of 10 Hz. oup.com

Table 1: ¹H NMR Spectral Data for 4-Nitrosophenol in Dioxane chemicalbook.com

ParameterChemical Shift (ppm)Coupling Constant (Hz)
D(A)6.444J(A,B) = 10.18
D(B)7.725J(A,C) = 0.02
D(C)7.215J(A,D) = 1.76
D(D)6.431J(B,C) = 2.55
D(E)11.68J(B,D) = 0.06
--J(C,D) = 10.15

Note: OH(E) is broad and its position is dependent on temperature and concentration.

¹³C NMR spectroscopy is crucial for assigning the carbon atoms within the molecular framework. A supporting information document provides the ¹³C NMR spectrum of 4-nitroso-1-naphthol in CDCl₃, which is essential for the complete structural assignment of the carbon skeleton. doi.org In related nitroso-naphthol compounds, the aromatic carbon atoms typically resonate in the range of δ = 123.0–134.4 ppm. uni-muenchen.de The carbon atom bonded to the nitrogen of the nitroso group (C-N) shows a chemical shift that can vary, for example, appearing at δ = 156.3 ppm in one compound. uni-muenchen.de

Table 2: General ¹³C NMR Chemical Shift Ranges wisc.edu

Functional GroupChemical Shift Range (ppm)
Alkanes0 - 40
Alkynes60 - 80
Alkenes110 - 140
Aromatic110 - 165
Alcohols, Ethers40 - 80
Carbonyl (Aldehyde, Ketone)180 - 215
Carbonyl (Acid, Ester, Amide)165 - 180
Nitriles115 - 125

1-Naphthalenol, 4-nitroso- exists in a tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form. oup.comsedoptica.es NMR spectroscopy is a key technique for studying this equilibrium in solution. sedoptica.esencyclopedia.pub The nature of the solvent can significantly influence the position of this equilibrium. sedoptica.es For instance, in DMSO solutions of 4-nitroso-1-naphthol, it has been concluded that the quinone monoxime form is predominant. sedoptica.es The presence of distinct sets of signals in the NMR spectra corresponding to each tautomer allows for the determination of their relative populations. sedoptica.esresearchgate.net Computational studies have also been employed to understand the energetics of this tautomeric process, suggesting that the barrier for the geometric isomerization of the C=N bond in the oxime form is a likely reason for the observation of doubled NMR signals in some cases. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption, is a fundamental tool for characterizing the electronic structure of 1-Naphthalenol, 4-nitroso-.

1-Naphthalenol, 4-nitroso- exhibits characteristic absorption bands in the UV-Vis spectrum. In ethanol, it displays three primary absorption maxima. The most intense peak is observed in the ultraviolet region at approximately 261 nm, with two weaker bands appearing at around 303 nm and 416 nm. srce.hr The absorptions around 400 nm are associated with the intramolecular charge resonance of the ligand. srce.hr The presence of the nitroso and hydroxyl groups on the naphthol ring system constitutes the primary chromophore responsible for its absorption characteristics.

In solution, nitrosonaphthols, including the 1,4-isomer, exist in a tautomeric equilibrium with their corresponding quinone-monoxime forms. srce.hrscirp.org For 2-nitroso-1-naphthol, this equilibrium is significantly shifted towards the keto-form, which exists as a hybrid of resonance structures. srce.hr This tautomerism influences the electronic absorption spectra. The absorption bands in the visible region, typically above 400 nm, are characteristic of these compounds and contribute to their color. scirp.org The molar extinction coefficients for these dyes are generally high, indicating strong absorption of light. scirp.org

The solvent environment and pH can significantly impact the UV-Vis spectrum. For instance, in alkaline solutions, the absorption maxima of 2-nitroso-1-naphthol can shift, and the molar absorptivity can increase. srce.hr This is attributed to the deprotonation of the hydroxyl group, which alters the electronic distribution within the molecule.

Table 1: UV-Vis Absorption Maxima of 2-Nitroso-1-naphthol in Different Media

Medium Wavelength (λmax) Molar Absorptivity (ε)
Ethanol 261 nm, ~303 nm, ~416 nm Not specified
Acidic Ethanol-Water (cHCl = 0.05 mol dm–3) Not specified Not specified

Data compiled from Foretić et al. (2002). srce.hr

The electronic transitions observed in nitrosonaphthol derivatives are often associated with charge transfer processes. Upon absorption of light, an electron can be promoted from a molecular orbital that is primarily localized on one part of the molecule (the donor) to an orbital localized on another part (the acceptor).

In nitroaromatic compounds, the nitro group acts as a strong electron-withdrawing group, facilitating charge transfer from the aromatic ring system. Photochemical studies of bichromophoric molecules containing a 4-nitro-1-naphthoxy moiety have shown that photoexcitation can lead to the formation of a nitrosoaromatic species. cdnsciencepub.com This suggests that electronic excitation can induce significant changes in the electronic structure, leading to chemical reactions.

Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate charge transfer excitations in derivatives of nitrosonaphthols. researchgate.net These studies analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the nature of electronic transitions. The results indicate that the transitions in the HOMO-LUMO region are critical for the photovoltaic properties of these molecules when used as dyes in solar cells. researchgate.net The efficiency of electron injection, a key factor in dye-sensitized solar cells, is directly related to these charge transfer excitations. researchgate.net

The concept of charge transfer upon electronic excitation is a fundamental process that governs the photophysics and photochemistry of many organic molecules. uni-tuebingen.denih.gov The extent of charge transfer can be quantified by measuring the change in the electric dipole moment between the ground and excited states. nih.gov This phenomenon is not only crucial for applications like solar energy conversion but also plays a role in understanding the initial steps of photo-induced chemical reactions. uni-tuebingen.de

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as free radicals and certain metal complexes.

ESR spectroscopy has been instrumental in detecting and characterizing free radical intermediates formed during the redox reactions of nitrosonaphthols. nih.gov Both one-electron oxidation and one-electron reduction of nitrosonaphthols lead to the formation of free radicals as the primary metabolites. nih.gov

The reduction of nitrosonaphthols, including 2-nitroso-1-naphthol, by reducing agents like NADPH, L-cysteine, and N-acetyl-L-cysteine, results in the formation of hydronitroxide radicals, which can be detected by ESR. tandfonline.comnih.govtandfonline.com These radicals are formed through a net one-electron reduction. tandfonline.com In the presence of glutathione (B108866) (GSH), a novel hydronitroxide radical conjugated with GSH at the 4-position has been observed. tandfonline.comtandfonline.com

The oxidation of nitrosonaphthols, on the other hand, can be catalyzed by enzymes like horseradish peroxidase and leads to the formation of iminoxyl free radicals. nih.gov The ESR spectra of these radicals have been analyzed to characterize their structure. nih.gov The formation of these radical species is significant as it represents a potential metabolic activation pathway for these compounds. nih.gov

Table 2: Radical Intermediates of Nitrosonaphthols Detected by ESR

Reaction Type Reactant(s) Detected Radical Species Reference(s)
Reduction 2-Nitroso-1-naphthol + NADPH, L-cysteine, or N-acetyl-L-cysteine Hydronitroxide radical tandfonline.comnih.govtandfonline.com
Reduction 2-Nitroso-1-naphthol + Glutathione (GSH) Hydronitroxide radical conjugated with GSH tandfonline.comtandfonline.com

1-Naphthalenol, 4-nitroso- and its isomers are excellent chelating agents for various metal ions. scirp.org The resulting metal complexes often possess unpaired electrons, making them suitable for ESR spectroscopic studies. ESR provides valuable information about the electronic structure of the metal center, the nature of the metal-ligand bonding, and the interactions between the spins of the metal ion and the ligand. illinois.edu

In transition metal complexes, the g-values obtained from ESR spectra can deviate significantly from the free-electron value. These deviations arise from spin-orbit coupling and provide insights into the electronic structure of the complex. illinois.edu The interaction between the metal ion and the ligand plays a crucial role in determining the magnetic properties of the complex. frontiersin.org

For instance, copper(II) complexes with nitrosonaphthol ligands have been synthesized and characterized. mdpi.com The geometry of these complexes and the coordination environment of the copper ion can be elucidated from spectroscopic and structural data. The N-O and N-C bond lengths within the coordinated nitrosonaphthol ligand can indicate whether it exists predominantly in the nitrosophenolate or the quinone monoxime form. mdpi.com

ESR studies of metal complexes with redox-active ligands, such as those derived from nitrosonaphthols, can reveal how the oxidation state of the ligand influences the properties of the metal center. frontiersin.org The spin state of the metal ion, which determines its magnetic properties and reactivity, is influenced by factors such as the steric and electronic properties of the ligand, chelate ring size, and the nature of the donor atoms. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitroso-1-naphthalenol, and how can reaction conditions influence yield?

  • Methodology : Nitroso compounds are typically synthesized via nitrosation reactions. For 4-nitroso-1-naphthalenol, nitrosation of 1-naphthalenol (α-naphthol) using nitrosonium salts (e.g., nitrosonium tetrafluoroborate) in acidic or neutral solvents like sulfolane can be explored . Reaction temperature (e.g., 25°C vs. elevated) and solvent polarity significantly affect regioselectivity and yield. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis .

Q. How can UV-Vis and mass spectrometry (MS) be used to characterize 4-nitroso-1-naphthalenol?

  • Methodology : UV-Vis spectroscopy can detect the nitroso group’s absorption maxima (~250–300 nm), while high-resolution MS (e.g., m/z 173.048 for C₁₀H₇NO₂) provides molecular weight confirmation. Compare spectra with curated databases like mzCloud for validation . For structural elucidation, combine with NMR (e.g., ¹H and ¹³C) to resolve aromatic proton environments and nitroso group positioning .

Q. What precautions are necessary when handling 4-nitroso-1-naphthalenol due to its potential hazards?

  • Methodology : Nitroso compounds are often carcinogenic or mutagenic. Use fume hoods, gloves, and lab coats. Avoid exposure to light, heat, or reducing agents that may degrade the compound. Store at –20°C in amber vials under inert gas. Refer to analogous compounds like N-nitrosomorpholine for safety protocols .

Advanced Research Questions

Q. How does the nitroso group in 4-nitroso-1-naphthalenol influence its reactivity in electrophilic substitution reactions?

  • Methodology : The nitroso group is a strong electron-withdrawing meta-director. Investigate its impact on regioselectivity in halogenation or sulfonation using computational tools (e.g., DFT calculations) to predict reactive sites. Experimentally validate by reacting with bromine in acetic acid and analyzing products via HPLC-MS .

Q. What contradictory data exist regarding the stability of 4-nitroso-1-naphthalenol in aqueous vs. organic solvents?

  • Methodology : Stability studies show nitroso compounds may decompose in alkaline aqueous media but remain stable in aprotic solvents like chloroform. Conduct accelerated stability testing under varying pH (4–9) and solvent conditions. Use UV-Vis and LC-MS to quantify degradation products (e.g., 1-naphthalenol or nitro derivatives) .

Q. How can 4-nitroso-1-naphthalenol be applied in biological systems, and what receptor interactions are plausible?

  • Methodology : Nitroso derivatives of aromatic compounds (e.g., 4-nitrososerotonin) exhibit agonist/antagonist effects on serotonin receptors. Use in vitro assays (e.g., radioligand binding with 5-HT1B/2B receptors) to assess affinity. Compare dose-response curves with parent compounds to identify modified bioactivity .

Q. What analytical challenges arise when quantifying trace 4-nitroso-1-naphthalenol in environmental samples?

  • Methodology : Nitroso compounds often co-elute with matrix interferents in environmental extracts. Optimize SPE (solid-phase extraction) with C18 cartridges and analyze via UPLC-MS/MS with multiple reaction monitoring (MRM). Validate recovery rates using spiked samples and isotope-labeled internal standards .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Reports on nitroso compound yields vary due to reagent purity (e.g., nitrosonium salt stability) and side reactions (e.g., nitration vs. nitrosation). Control moisture levels rigorously and use fresh reagents .
  • Biological Activity Variability : Differences in receptor assays may stem from nitroso group redox sensitivity. Perform experiments under anaerobic conditions to prevent oxidation to nitro derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.